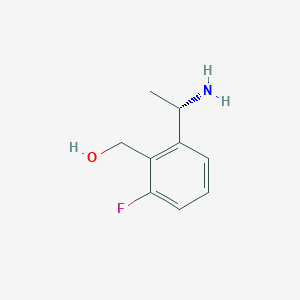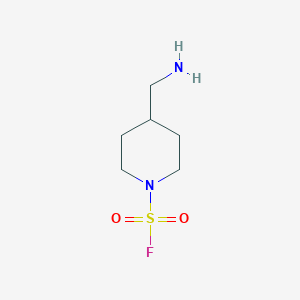
(S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one is a chiral compound with a unique structure that includes a cyclohexene ring substituted with a methyl group and a prop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,5-diene, under acidic or basic conditions. The reaction conditions typically include the use of a strong acid or base, such as sulfuric acid or sodium hydroxide, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts, such as transition metal complexes, can be employed to enhance the selectivity and efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-1-en-2-yl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃, RNH₂)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, amines
Scientific Research Applications
(S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may exert its effects by modulating the activity of enzymes involved in oxidative stress and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A structurally similar compound with a cyclohexene ring and a ketone group.
3-Methylcyclohex-1-ene: A related compound with a methyl group and a cyclohexene ring.
2-Cyclohexenone: Another similar compound with a cyclohexene ring and a ketone group.
Uniqueness
(S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one is unique due to its chiral nature and the presence of both a methyl group and a prop-1-en-2-yl group on the cyclohexene ring
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(6S)-3-methyl-6-prop-1-en-2-ylcyclohex-3-en-1-one |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4,9H,1,5-6H2,2-3H3/t9-/m0/s1 |
InChI Key |
JBVPKJLQZCENCU-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC[C@H](C(=O)C1)C(=C)C |
Canonical SMILES |
CC1=CCC(C(=O)C1)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B12974840.png)
![10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
![2,2,2-Trifluoro-1-(3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974844.png)


![3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974865.png)
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12974866.png)



